2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C13H16Cl2N2O3S and a molecular weight of 351.25 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]acetamide is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .
Mode of Action
The compound interacts with DHFR by binding to its active sites . This interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway . The disruption of this pathway can lead to the inhibition of cell growth, particularly in rapidly dividing cells .
Biochemical Pathways
The affected pathway is the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and, consequently, DNA synthesis .
Result of Action
The inhibition of DHFR by 2-chloro-N-[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl]acetamide leads to a decrease in cell growth, particularly in rapidly dividing cells such as cancer cells . This makes the compound potentially useful in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the reaction of 4-chloro-3-(piperidine-1-sulfonyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-nitrophenyl)acetamide
- 2,4-Dichloroacetanilide
- 4-chloro-N-(chloroacetyl)aniline
Uniqueness
2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of both chloro and piperidine-1-sulfonyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
IUPAC Name |
2-chloro-N-(4-chloro-3-piperidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c14-9-13(18)16-10-4-5-11(15)12(8-10)21(19,20)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKMSYQBPDKDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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